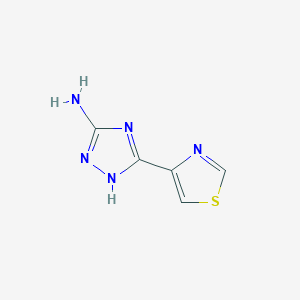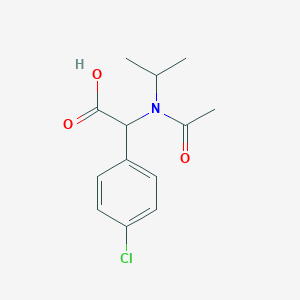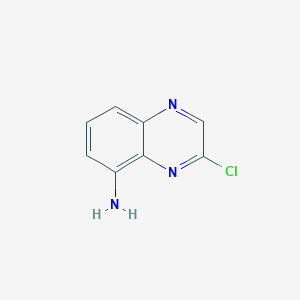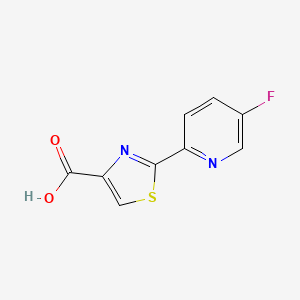
2-(5-Fluoropyridin-2-yl)thiazole-4-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Fluoropyridin-2-yl)thiazole-4-carboxylic Acid is a heterocyclic compound that features a thiazole ring fused with a pyridine ring, substituted with a fluorine atom
Vorbereitungsmethoden
The synthesis of 2-(5-Fluoropyridin-2-yl)thiazole-4-carboxylic Acid typically involves the reaction of 5-fluoropyridine-2-thiol with α-haloketones under basic conditions to form the thiazole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Analyse Chemischer Reaktionen
2-(5-Fluoropyridin-2-yl)thiazole-4-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, particularly at positions ortho and para to the fluorine atom. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like halogens. Major products formed from these reactions include sulfoxides, sulfones, and halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(5-Fluoropyridin-2-yl)thiazole-4-carboxylic Acid has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-(5-Fluoropyridin-2-yl)thiazole-4-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The thiazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target. These interactions can modulate the activity of the target, leading to the desired biological effect.
Vergleich Mit ähnlichen Verbindungen
2-(5-Fluoropyridin-2-yl)thiazole-4-carboxylic Acid can be compared with other thiazole derivatives, such as:
2-(4-Pyridyl)thiazole-4-carboxylic Acid: Similar structure but lacks the fluorine atom, which may result in different biological activities.
2-(3-Fluoropyridin-2-yl)thiazole-4-carboxylic Acid: Similar structure but with the fluorine atom in a different position, potentially altering its chemical and biological properties.
Benzothiazole derivatives: These compounds have a benzene ring fused with a thiazole ring, offering different chemical reactivity and biological activities.
The uniqueness of this compound lies in the specific positioning of the fluorine atom and the combination of the thiazole and pyridine rings, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H5FN2O2S |
|---|---|
Molekulargewicht |
224.21 g/mol |
IUPAC-Name |
2-(5-fluoropyridin-2-yl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C9H5FN2O2S/c10-5-1-2-6(11-3-5)8-12-7(4-15-8)9(13)14/h1-4H,(H,13,14) |
InChI-Schlüssel |
VYRCRTYYOVSJFD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1F)C2=NC(=CS2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



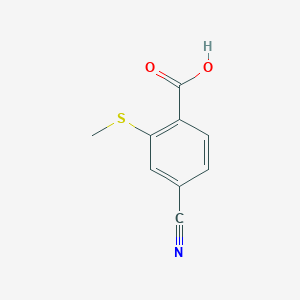
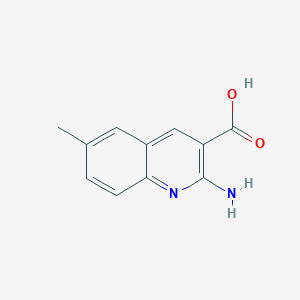
![2-(2-Chlorophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13664436.png)
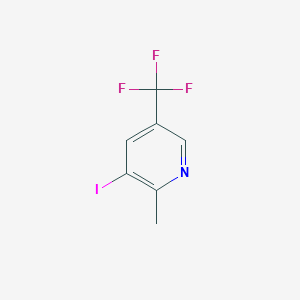
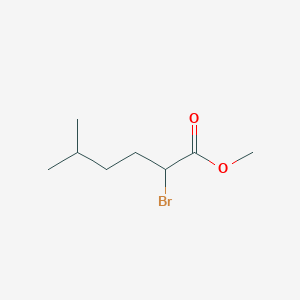
![tert-butyl 4-[6-(methylcarbamoyl)pyridin-3-yl]-3,6-dihydro-2H-pyridine-1-carboxylate](/img/structure/B13664450.png)
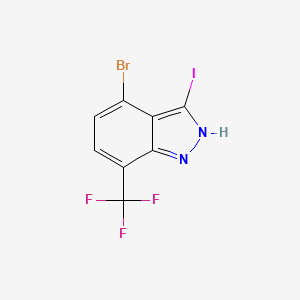
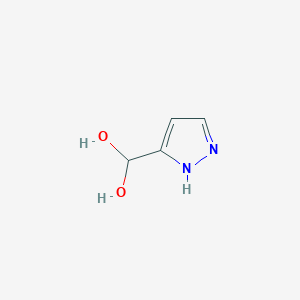

![3-(2-Bromopyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13664483.png)
